molecular formula C15H22ClNO B14569755 1-(2-Chloroethyl)-4-(methoxymethyl)-4-phenylpiperidine CAS No. 61532-54-5

1-(2-Chloroethyl)-4-(methoxymethyl)-4-phenylpiperidine

Cat. No.: B14569755
CAS No.: 61532-54-5
M. Wt: 267.79 g/mol
InChI Key: PDGODXSEOMILMK-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-(methoxymethyl)-4-phenylpiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chloroethyl group, a methoxymethyl group, and a phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-(methoxymethyl)-4-phenylpiperidine typically involves the reaction of 4-phenylpiperidine with 2-chloroethanol and methoxymethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-(methoxymethyl)-4-phenylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-(methoxymethyl)-4-phenylpiperidine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This compound may also interact with cellular pathways involved in signal transduction and gene expression, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)piperidine: Lacks the methoxymethyl and phenyl groups, resulting in different chemical properties and reactivity.

    4-Phenylpiperidine:

    Methoxymethylpiperidine: Lacks the chloroethyl and phenyl groups, leading to variations in its chemical behavior.

Uniqueness

1-(2-Chloroethyl)-4-(methoxymethyl)-4-phenylpiperidine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloroethyl group allows for covalent modifications, while the methoxymethyl and phenyl groups contribute to its stability and interactions with biological targets.

Properties

CAS No.

61532-54-5

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

1-(2-chloroethyl)-4-(methoxymethyl)-4-phenylpiperidine

InChI

InChI=1S/C15H22ClNO/c1-18-13-15(14-5-3-2-4-6-14)7-10-17(11-8-15)12-9-16/h2-6H,7-13H2,1H3

InChI Key

PDGODXSEOMILMK-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCN(CC1)CCCl)C2=CC=CC=C2

Origin of Product

United States

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